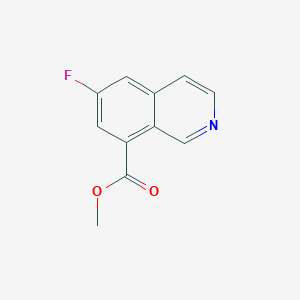

Methyl 6-fluoroisoquinoline-8-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoroisoquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKHMAZZCLPADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NC=CC2=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Isoquinoline (B145761) Derivatives

Traditional methods for isoquinoline synthesis have long been the bedrock of heterocyclic chemistry, providing robust pathways to the core structure. These methods often involve intramolecular cyclization reactions driven by strong acids.

Intramolecular Electrophilic Cyclization Strategies (e.g., Bischler-Napieralski, Pictet-Spengler Reactions)

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be aromatized. wikipedia.orgorganic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgnrochemistry.com The reaction is particularly effective for arenes bearing electron-donating groups, which activate the aromatic ring towards electrophilic attack. nrochemistry.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.orgnrochemistry.com

The Pictet-Spengler reaction offers another powerful route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org This reaction, discovered in 1911, is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org While traditionally requiring harsh acidic conditions and heat, the reaction can proceed under milder conditions, and even without an acid catalyst in some cases, particularly with electron-rich aromatic rings. wikipedia.orgjk-sci.com

Table 1: Comparison of Classical Isoquinoline Syntheses

| Reaction | Starting Materials | Key Reagents | Product | Key Features |

|---|---|---|---|---|

| Bischler-Napieralski | β-arylethylamides | POCl₃, P₂O₅, Tf₂O wikipedia.orgnrochemistry.com | 3,4-Dihydroisoquinolines | Requires acidic and dehydrating conditions; favored by electron-donating groups on the arene. nrochemistry.com |

| Pictet-Spengler | β-arylethylamines, Aldehydes/Ketones | Acid catalyst (e.g., HCl, TFA) wikipedia.orgresearchgate.net | Tetrahydroisoquinolines | Forms an iminium ion intermediate; can proceed under milder conditions for activated arenes. wikipedia.org |

Alternative Synthetic Approaches for Isoquinoline Core Construction

Beyond these classical methods, other approaches have been developed for the construction of the isoquinoline core. These include variations of the aforementioned reactions and entirely different strategies. For instance, intramolecular substitution reactions of appropriately functionalized precursors, such as o-cyano-β,β-difluorostyrenes, can yield ring-fluorinated isoquinolines. nih.gov Additionally, hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes provides a metal-free route to isoquinoline N-oxides, which can be further transformed into isoquinolines. nih.gov

Advanced Synthetic Strategies for Fluorinated Isoquinolines

The synthesis of fluorinated isoquinolines often requires more sophisticated methods to control regioselectivity and tolerate the electronic effects of the fluorine substituent. Transition metal-catalyzed reactions have emerged as powerful tools in this regard.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals like palladium, rhodium, gold, and copper have been extensively used to catalyze the formation of the isoquinoline ring system. These methods often proceed via mechanisms such as C-H activation, cross-coupling, and cycloisomerization, offering high efficiency and functional group tolerance. bohrium.commdpi.com For example, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides an environmentally friendly route to isoquinolines and their N-oxides. semanticscholar.org

Rhodium catalysis has proven particularly effective for the synthesis of isoquinolines and their derivatives through C-H activation. acs.orgorganic-chemistry.orgrsc.orgnih.gov This strategy involves the directed activation of a C-H bond on an aromatic ring, followed by annulation with an alkyne or other coupling partner. acs.orgorganic-chemistry.org For instance, Rh(III)-catalyzed [4+2] annulation of oxadiazoles (B1248032) with difluoromethylene alkynes has been shown to produce vinyl-fluorinated isoquinolines with excellent selectivity. acs.org Similarly, the C-H activation of arylhydrazines and their subsequent coupling with internal alkynes, catalyzed by rhodium, provides a highly efficient route to isoquinolines under mild conditions. nih.gov These methods are valuable for introducing fluorine-containing motifs into the isoquinoline scaffold.

Gold catalysts, typically in the +1 oxidation state, have unique carbophilic properties that enable a variety of transformations leading to isoquinoline derivatives. acs.orgsouthwestern.eduthieme-connect.com Gold(I)-catalyzed cascade reactions, such as cyclization/enyne cycloisomerization/1,2-migration sequences, have been developed for the rapid synthesis of complex isoquinoline-containing scaffolds. acs.org These reactions often proceed under mild conditions and exhibit high regioselectivity. Gold catalysis has also been employed in the synthesis of dihydroisoquinolines through a one-pot, asymmetric sequential process involving a chiral phosphine (B1218219) co-catalyst. thieme-connect.com

Table 2: Overview of Advanced Synthetic Strategies

| Catalytic System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Rhodium(III) | C-H Activation/[4+2] Annulation | Oxadiazoles, Difluoromethylene alkynes acs.org | Direct assembly of fluorovinyl isoquinolines with high chemo- and regioselectivity. acs.org |

| Gold(I) | Cascade Cyclization/Isomerization | N-alkynic 2-ynamides acs.org | Rapid and efficient synthesis of polycyclic isoquinoline scaffolds under mild conditions. acs.org |

Silver-Mediated Processes for Fluorinated Isoquinolines

Silver-catalyzed reactions have emerged as a powerful tool in the synthesis of fluorinated organic compounds. nih.gov While a direct silver-mediated C-H fluorination at the C6 position of an isoquinoline-8-carboxylate is not prominently documented, the principles of silver catalysis in fluorination reactions offer a plausible pathway. Silver(I) salts can be oxidized in the presence of a fluorine source, such as Selectfluor, to generate a high-valent silver species, typically Ag(II) or Ag(III), which can then act as a potent oxidant to facilitate fluorination. nih.gov

A hypothetical silver-catalyzed approach to a 6-fluoroisoquinoline (B87247) derivative could involve the C-H activation of a pre-formed isoquinoline-8-carboxylate. The regioselectivity of such a reaction would be a critical challenge to overcome. rsc.org

A silver-catalyzed intramolecular aminofluorination of alkynes has been reported to produce 4-fluoroisoquinolines, demonstrating the utility of silver in constructing the fluorinated isoquinoline core in a one-pot process. Adaptation of such a strategy using appropriately substituted alkynes could potentially lead to the desired 6-fluoro isomer.

Table 1: Overview of a Potential Silver-Mediated Fluorination Approach

| Step | Description | Reagents and Conditions (Hypothetical) | Key Challenge |

|---|---|---|---|

| 1 | C-H Activation and Fluorination | Isoquinoline-8-carboxylate, AgNO3 (cat.), Selectfluor, Solvent (e.g., MeCN/H2O) | Regioselectivity for the C6 position. |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a well-established method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org This strategy is highly relevant for the synthesis of 6-fluoroisoquinoline derivatives. A plausible synthetic route would involve the preparation of a precursor bearing a suitable leaving group, such as chlorine or a nitro group, at the C6 position of the isoquinoline-8-carboxylate scaffold.

The SNAr reaction would then be carried out using a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The presence of the carboxylate group at the C8 position and the nitrogen atom in the isoquinoline ring can influence the reactivity of the C6 position towards nucleophilic attack.

Table 2: Key Aspects of SNAr for Fluorine Introduction

| Precursor | Fluorinating Agent | Typical Solvents | Conditions |

|---|---|---|---|

| Methyl 6-chloroisoquinoline-8-carboxylate | KF, CsF, or Tetrabutylammonium fluoride (TBAF) | DMSO, DMF, Sulfolane | High temperatures (150-220 °C) |

The efficiency of the SNAr fluorination can be enhanced by the use of phase-transfer catalysts or anhydrous fluoride sources. bohrium.com

One-Pot and Tandem Reaction Sequences for Diverse Functionalization

Modern organic synthesis increasingly relies on one-pot and tandem reactions to improve efficiency and reduce waste. bohrium.comnih.gov The synthesis of functionalized isoquinolines is amenable to such strategies. organic-chemistry.orgacs.org A one-pot approach to Methyl 6-fluoroisoquinoline-8-carboxylate could involve the construction of the isoquinoline ring from acyclic precursors that already contain the necessary fluorine substituent.

For instance, a tandem reaction could be envisioned starting from a fluorinated benzaldehyde (B42025) derivative which undergoes condensation and cyclization with an appropriate partner to form the 6-fluoroisoquinoline core. Subsequent functionalization at the C8 position could then be carried out in the same pot or in a sequential manner.

Palladium-catalyzed annulation reactions of alkynes with 2-iodobenzylidenamines have been shown to produce 4-fluoroalkylated isoquinolines in a regioselective manner. nih.gov While this example illustrates the power of tandem reactions, a modification of this strategy with appropriately substituted starting materials would be necessary to achieve the desired 6-fluoro substitution pattern.

Regioselective Functionalization and Esterification for this compound

The synthesis of the target molecule hinges on the successful and regioselective introduction of both the fluorine atom at C6 and the methyl ester at C8.

Methods for Introducing Fluorine at the C6 Position

Achieving regioselective fluorination at the C6 position of the isoquinoline nucleus is a key synthetic challenge. Several strategies can be considered:

From a Pre-functionalized Precursor : A common and reliable method is to start with a precursor that already has a functional group at the desired position, which can then be converted to a fluorine atom. A prominent example is the Sandmeyer reaction . nih.govnumberanalytics.comorganic-chemistry.org This would involve the synthesis of 6-aminoisoquinoline-8-carboxylic acid, followed by diazotization and subsequent treatment with a fluoride source, such as HBF4 (Balz-Schiemann reaction) or other modern fluorinating agents. The synthesis of 6-aminoisoquinoline (B57696) from 1,3-dichloro-6-nitroisoquinoline (B11870432) has been reported. google.com

Late-Stage C-H Fluorination : Direct C-H fluorination is an attractive but challenging strategy. rsc.orgrsc.org Recent advances in catalysis have enabled the regioselective C-H functionalization of heterocycles. figshare.comnih.govnih.gov While methods for the meta-C–H-fluorination of isoquinolines have been explored, achieving high selectivity at the C6 position would likely require a directing group strategy. figshare.com

Esterification Techniques for the C8-Carboxylate Moiety

Once the 6-fluoroisoquinoline-8-carboxylic acid is obtained, the final step is the esterification of the carboxylic acid at the C8 position. The steric hindrance around the C8 position may influence the choice of esterification method.

Fischer-Speier Esterification : This is a classic and straightforward method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.comnumberanalytics.comchemistrysteps.com The reaction is typically driven to completion by using a large excess of methanol, which often serves as the solvent. masterorganicchemistry.com

Esterification with Diazomethane (B1218177) : For substrates that are sensitive to strong acids or high temperatures, esterification with diazomethane offers a mild and highly efficient alternative. tcichemicals.comresearchgate.netntu.edu.sglibretexts.orgmasterorganicchemistry.com Diazomethane reacts rapidly with carboxylic acids to form methyl esters with nitrogen gas as the only byproduct. libretexts.org Due to the hazardous nature of diazomethane, trimethylsilyldiazomethane (B103560) is often used as a safer substitute. tcichemicals.com

Table 3: Comparison of Esterification Methods for 6-Fluoroisoquinoline-8-carboxylic Acid

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H2SO4 (cat.) | Reflux | Inexpensive reagents, simple procedure. masterorganicchemistry.commasterorganicchemistry.com | Requires acidic conditions and heat, which may not be suitable for sensitive substrates. |

| Diazomethane Esterification | Diazomethane (CH2N2) or Trimethylsilyldiazomethane (TMSCHN2) | Room temperature in an inert solvent (e.g., ether/methanol) | Mild conditions, high yield, simple workup. tcichemicals.comlibretexts.org | Diazomethane is toxic and explosive; TMSCHN2 is a safer but more expensive alternative. |

Biological and Pharmacological Research Applications of Fluorinated Isoquinoline Derivatives

Enzyme Inhibition Studies

The unique structural features of fluorinated isoquinolines make them promising candidates for the development of potent and selective enzyme inhibitors.

Quinoline (B57606) and isoquinoline (B145761) scaffolds are well-established frameworks for the design of kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant cell signaling pathways. nih.gov Several FDA-approved kinase inhibitors containing a quinoline or quinazoline core are used in clinical oncology. nih.gov

Research has focused on developing fluorinated derivatives to target key kinases implicated in cancer. For instance, a series of 4-anilino-quinazoline derivatives were synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com The introduction of a fluorine substituent at the C-2 position of a linked benzene ring was found to be vital for inhibitory activity. mdpi.com Further modifications, such as adding a 3-nitro-1,2,4-triazole motif at the C-7 position of the quinazoline core, yielded compounds with potent inhibitory activity against EGFR, with IC50 values ranging from 0.37 to 12.93 nM. mdpi.com

Another study focused on developing a fluorinated quinazoline-based inhibitor for the Tropomyosin receptor kinase (Trk) family. nih.gov Starting from a lead compound with off-target TrkA activity, a fluorinated derivative, (R)-9, was developed which showed nanomolar potencies for TrkA/B/C (IC50 = 85-650 nM) and a favorable selectivity profile against other kinases like fms like tyrosine kinase 3 (FLT3). nih.gov

The development of selective inhibitors is a key challenge. One study demonstrated an approach to optimize kinase inhibitor potency and selectivity by using kinase mini-panels. researchgate.net A compound, 4c, was identified as a potent and selective lead against the EphB3 isoform (IC50 = 1.04 µM), with lower activity against other EphB isoforms. researchgate.net

Table 1: Kinase Inhibitory Activity of Selected Fluorinated Quinoline/Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

| 4-Anilino-quinazoline Derivatives | EGFR, VEGFR2 | A fluorine substituent was crucial for activity; some derivatives showed IC50 values in the low nanomolar range for EGFR. mdpi.com |

| Quinazoline-based Type-II Inhibitor ((R)-9) | TrkA, TrkB, TrkC | Showed nanomolar potency (IC50 = 85-650 nM) and good selectivity over FLT3. nih.gov |

| Quinoline-based Compound 4c | EphB3 | Demonstrated potent and selective inhibition with an IC50 of 1.04 µM. researchgate.net |

| 6,7-dimethoxy-4-anilinoquinazoline Derivative | VEGFR-2 | A methylbenzamide derivative showed potent VEGFR-2 inhibition (IC50 = 0.016 µM), superior to the standard sorafenib. mdpi.com |

Beyond kinases, fluorinated isoquinoline and quinoline derivatives have been investigated as inhibitors for other enzyme classes. 8-Hydroxyquinoline derivatives, a related class, are known to act as inhibitors of 2OG-dependent enzymes and botulinum neurotoxin. nih.gov

In one study, the introduction of a fluorine atom into an indoline derivative resulted in a threefold increase in inhibitory activity against the endoplasmic reticulum kinase (PERK), with an IC50 value of 0.8 nM, compared to its non-fluorinated counterpart (IC50 = 2.5 nM). rsc.org This highlights the significant impact that fluorination can have on enzyme inhibitory potency.

Antimicrobial Activity Investigations

The rise of antimicrobial resistance has spurred the search for novel chemical scaffolds, and isoquinoline derivatives have emerged as a promising class of compounds. mdpi.com

Fluorinated quinoline and isoquinoline derivatives have demonstrated significant antibacterial properties. A series of 5-alkyl-1,7,8-trisubstituted-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were evaluated for their antibacterial activity. nih.gov The presence of a 5-methyl group in combination with a cyclopropyl moiety at N1 enhanced in vitro potency, leading to several compounds with excellent activity that warranted further investigation. nih.gov

The introduction of fluorine into organic molecules is a known strategy to enhance biological activity. rasayanjournal.co.in This is attributed to factors like the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the similar size of fluorine and hydrogen atoms. rasayanjournal.co.in

Studies on various isoquinoline derivatives have shown a broad spectrum of activity. Alkynyl isoquinolines have been reported to be active against a plethora of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Other research on functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines found that fluorophenylpropanoate esters and halogenated phenyl carbamates exhibited the most remarkable bactericidal activity. nih.gov Some tricyclic isoquinoline derivatives also showed activity against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium, with MIC values as low as 16 µg/mL. mdpi.com

Table 2: Antibacterial Activity of Selected Isoquinoline/Quinoline Derivatives

| Compound Class | Bacterial Strain(s) | Minimum Inhibitory Concentration (MIC) / Activity |

| Alkynyl Isoquinolines | Gram-positive bacteria, MRSA, VRSA | Strong bactericidal activity. mdpi.com |

| Fluorophenylpropanoate Ester (Isoquinoline) | Broad-range of bacteria | Remarkable bactericidal activity. nih.gov |

| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | 16 µg/mL. mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus, Streptococcus pneumoniae | 32 µg/mL. mdpi.com |

| Quinolone-carboxamide (1a) | Acinetobacter baumannii | 77.5 µg/mL. scispace.com |

| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus, Staphylococcus aureus | 10.6 µg/mL. scienceopen.com |

The antifungal potential of isoquinoline and related quinoline analogues has also been a subject of research. A study on new fluorinated quinoline analogs, using Tebufloquin as a lead compound, showed that several derivatives exhibited good antifungal activity. nih.gov For example, compounds 2e, 2f, 2k, and 2n showed inhibitory rates of 72.0% to 76.0% against P. piricola, which was higher than the positive control. nih.gov

Other studies have explored different isoquinoline derivatives. jlu.edu.cn By introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline skeleton, researchers synthesized compounds with high antifungal activity. At a concentration of 50 mg/L, compounds Ic, Ie, and Il showed inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn Compound Il also demonstrated an 83.3% inhibition rate against Fusarium graminearum. jlu.edu.cn

While many isoquinoline compounds show promise, their antifungal activity can be selective. One study noted that while many synthesized compounds had broad-range bactericidal activity, fewer displayed antifungal activity against the majority of fungi tested. nih.gov However, certain chlorinated derivatives did exhibit significant antifungal effects. nih.gov Some isoquinoline alkaloids and their derivatives have shown potent activity against Candida albicans and Cryptococcus neoformans. nih.gov

Table 3: Antifungal Activity of Selected Isoquinoline/Quinoline Analogues

| Compound Class | Fungal Strain(s) | Inhibition Rate / Activity |

| Fluorinated Quinoline Analogues (2e, 2f, 2k, 2n) | P. piricola | 72.0% - 76.0% inhibition. nih.gov |

| Dihydroisoquinoline Derivatives (Ic, Ie, Il) | Physalospora piricola, Rhizotonia cerealis | Up to 93.0% inhibition at 50 mg/L. jlu.edu.cn |

| Dihydroisoquinoline Derivative (Il) | Fusarium graminearum | 83.3% inhibition at 50 mg/L. jlu.edu.cn |

| Isoquinoline Alkaloids | Candida albicans, Cryptococcus neoformans | Potent antifungal activities (MIC = 62.5-1000 µg/mL). nih.gov |

Anticancer Research Directions and Molecular Mechanisms

Isoquinoline and quinoline derivatives are a significant group of compounds investigated for their anticancer properties. nih.govsemanticscholar.org Their mechanisms of action often involve targeting key molecules and pathways that are critical for cancer cell proliferation and survival.

A primary mechanism is the inhibition of protein kinases, as detailed in section 4.1.1. By blocking the activity of kinases like EGFR and VEGFR-2, these compounds can halt the signaling cascades that drive tumor growth and angiogenesis. nih.govmdpi.commdpi.com For example, a quinazoline sulfonamide derivative not only showed potent inhibition of EGFR and VEGFR-2 but also induced apoptosis and cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com

Fluorination plays a key role in enhancing the anticancer potential of these heterocyclic compounds. rsc.org Studies have shown that fluorinated indole derivatives exhibit moderate to high anticancer activities against human cancer cell lines, including prostate (PC3), lung (A549), and pancreas (PaCa2). rsc.org

The anticancer activity of these compounds is also linked to their ability to interact with nucleic acids. Isoquinoline alkaloids can bind to DNA, modulating its stability and altering its interaction with proteins involved in replication, repair, or transcription. semanticscholar.org Research on 8-hydroxyquinoline derivatives has also demonstrated their potential as anticancer agents against various human cancer cell lines, including lung carcinoma (A-549) and hepatocellular carcinoma (HepG2). nih.gov

Exploration of Antitumor Effects and Cellular Pathways

Isoquinoline derivatives represent a significant class of natural and synthetic compounds with a wide array of pharmacological activities, including antitumor properties. semanticscholar.org The core structure of isoquinoline is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in many bioactive compounds. nih.gov The antitumor potential of these compounds often stems from their ability to interact with nucleic acids, thereby altering the processes of DNA replication, repair, or transcription. semanticscholar.org

The strategic addition of fluorine to these molecules is a common approach in medicinal chemistry to enhance biological activity. researchgate.net Research into fluorinated quinolones, which are structurally related to isoquinolines, has demonstrated their effectiveness as antitumor agents. researchgate.net For instance, certain tri- and pentacyclic fluoroquinolones have been evaluated for their anticancer activities against a wide panel of cancer cell lines, including leukemia, lung, melanoma, central nervous system (CNS), large intestine, renal, ovary, prostate, and breast cancer cell lines. researchgate.net Similarly, fluorinated isatin derivatives have shown promise as antitumor agents, with their cytotoxic effects linked to the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS). mdpi.com

Upon damage to biomolecules by chemical compounds, cellular sensors activate various response pathways to protect against genotoxic and carcinogenic effects, including the activation of cell-cycle checkpoints, DNA repair systems, and the induction of apoptosis or necrosis. nih.gov The investigation of how fluorinated isoquinolines engage these cellular signaling pathways is a key area of cancer research.

Table 1: Antitumor Activity of Selected Fluorinated Heterocyclic Compounds

| Compound Class | Specific Derivatives/Examples | Cancer Cell Lines | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Fluorinated Quinolones | Tri- and pentacyclic fluoroquinolones | Leukemia, Lung, Melanoma, CNS, Colon, Renal, Ovary, Prostate, Breast | Cytotoxic activity | researchgate.net |

| Pyrrolidine-substituted fluoroquinolone | NCI-H460 (Lung), SF-268 (CNS) | Increased percentage of cell death | researchgate.net | |

| Fluorinated Isatins | Various fluorinated 1-benzylisatins | Tumor cells | Induction of apoptosis via mitochondrial membrane dissipation and ROS production | mdpi.com |

| Isoquinolinone Derivatives | Naphthalenyl sulfonyl and thiophenyl sulfonyl derivatives | MCF-7 (Breast) | Inhibitory activity with IC₅₀ values of 16.1 µM and 19.8 µM, respectively | nih.gov |

Modulation of Cell Proliferation and Apoptosis in Model Systems

A hallmark of cancer is uncontrolled cell proliferation and the evasion of apoptosis (programmed cell death). Many anticancer agents function by halting the cell cycle or inducing apoptosis in cancer cells. nih.gov Fluorinated isoquinoline derivatives are being investigated for their ability to modulate these fundamental cellular processes.

Furoquinoline alkaloids, a class of compounds containing the quinoline ring system, have been shown to suppress the proliferation of certain cancer cells. mdpi.com Similarly, studies on fluorinated isoflavones demonstrated significant, dose-dependent activity against the MCF-7 breast cancer cell line by activating the apoptotic pathway. mdpi.com

The mechanisms by which these compounds induce apoptosis are varied. For example, the fluorinated compound fluorizoline is known to induce apoptosis by binding to the mitochondrial prohibitin (PHB) complex. scilit.com This interaction triggers an apoptotic pathway involving the BH3-only proteins NOXA, BIM, and PUMA. scilit.com Research has also shown that fluoride (B91410) ions themselves can trigger apoptosis by up-regulating key proteins in the apoptotic cascade, such as caspases (-3, -8, and -9), p53, and Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Table 2: Effects of Fluorinated and Related Compounds on Cell Proliferation and Apoptosis

| Compound/Class | Model System | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Fluorinated Isoflavones | MCF-7 breast cancer cells | Induced cell death and inhibited proliferation (IC₅₀ values: 11.23 µM - 15.43 µM) | Activation of the apoptotic pathway | mdpi.com |

| Fluorizoline | Human HEK293T and U2OS cells | Induced apoptosis | Binds to mitochondrial prohibitin (PHB) complex; involves NOXA, BIM, and PUMA proteins | scilit.com |

| Furoquinoline Alkaloids | Human esophageal squamous cell carcinoma | Suppressed proliferation and migration | Blocking the activation of ERK1/2 | mdpi.com |

| Quinazoline Derivatives | MCF-7 breast cancer cells | Mediated apoptosis and arrested cell cycle at G1 phase | Activation of apoptotic cell death pathway | nih.gov |

Other Biological Activities Under Investigation

Beyond their antitumor potential, fluorinated isoquinoline derivatives are being explored for a range of other pharmacological applications, leveraging the diverse biological activities inherent to the isoquinoline scaffold.

Anti-inflammatory Properties

Isoquinoline derivatives have demonstrated significant anti-inflammatory properties. semanticscholar.orgnih.gov For example, a novel isoquinoline derivative, identified as CYY054c, was found to inhibit the expression of nuclear factor kappa-B (NF-κB) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Further research on isoquinoline-1-carboxamides revealed their ability to suppress the production of pro-inflammatory mediators in microglial cells. nih.gov The mechanism for this effect was traced to the inhibition of the mitogen-activated protein kinases (MAPKs)/NF-κB signaling pathway, which plays a crucial role in the inflammatory response. nih.gov

Table 3: Anti-inflammatory Activity of Isoquinoline Derivatives

| Compound | Model System | Key Results | Mechanism | Reference(s) |

|---|---|---|---|---|

| CYY054c | LPS-stimulated macrophages; Rat model of endotoxemia | Reduced release of TNF-α, IL-1β, IL-6; Decreased expression of iNOS and COX-2 | Inhibition of NF-κB expression | nih.gov |

| HSR1101 (Isoquinoline-1-carboxamide) | LPS-treated BV2 microglial cells | Suppressed production of IL-6, TNF-α, and nitric oxide | Inhibition of MAPKs/NF-κB pathway | nih.gov |

Neuroprotective Actions

There is growing interest in fluorinated isoquinoline derivatives for the treatment of neurodegenerative diseases. google.com Isoquinoline alkaloids have been shown to exert neuroprotective effects through multiple mechanisms, including the inhibition of neuroinflammation, reduction of oxidative damage, regulation of autophagy, and improvement of mitochondrial function. nih.govresearchgate.net

Endogenous isoquinolines are naturally formed in the human body, and some fluorinated derivatives are being designed to mimic the neuroprotective actions of these native compounds, with potential applications in conditions like Parkinson's disease. google.com Specific alkaloids such as Nuciferine and Berberine are known to have neuroprotective properties. nih.gov Furthermore, related quinoline derivatives are being investigated as potential multifunctional agents against Alzheimer's and Parkinson's diseases through the inhibition of key enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). mdpi.com

Antiviral and Antimalarial Applications

The isoquinoline scaffold is present in compounds with known antiviral and antimalarial activity. semanticscholar.orgmdpi.com A study evaluating 33 different isoquinoline alkaloids demonstrated antiviral activity against Herpes simplex virus (HSV) and Parainfluenza-3 virus (PI-3). researchgate.net

The introduction of fluorine is a well-established strategy to enhance the potency and metabolic profile of antimicrobial drugs. nih.gov For instance, the antimalarial drug mefloquine is a quinoline derivative, and efforts have been made to develop new fluorine-containing antimalarials to combat drug resistance. mdpi.comwikipedia.org In the antiviral field, fluorination is a key feature of several FDA-approved drugs. nih.gov For example, the anti-HIV drug efavirenz and the smallpox treatment tecovirimat both contain trifluoromethyl groups that contribute to their metabolic stability and pharmacokinetic profiles. nih.gov

Antioxidant Activities

Several isoquinoline derivatives have been reported to possess antioxidant properties. semanticscholar.orgnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in many diseases. The introduction of fluorine into a molecule can alter its electronic properties, stability, and solubility, which in turn can influence its pharmacological activity, including its antioxidant potential. nih.govresearchgate.net

Isoquinoline alkaloids can also exert neuroprotective effects by mitigating oxidative stress. nih.gov For example, nuciferine has been shown to protect nerve cells from oxidative damage by enhancing the activity of crucial antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). nih.gov The antioxidant capacity of quinoline derivatives has also been studied, with research focusing on their ability to act as radical scavengers. mdpi.com

Computational Chemistry and Molecular Modeling Studies

In Silico Approaches for Ligand Design and Optimization

In silico techniques are critical for accelerating the process of drug discovery by computationally screening and evaluating potential drug candidates, thereby reducing the time and cost associated with laboratory work.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govfrontiersin.org This technique is fundamental in structure-based drug design, where it is used to understand the interactions driving the binding event, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov By simulating the interaction of Methyl 6-fluoroisoquinoline-8-carboxylate with a specific protein target, researchers could predict its binding affinity and mode, guiding the design of more potent inhibitors or modulators. However, no specific molecular docking studies featuring this compound have been published.

Prediction of Pharmacokinetic Parameters

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a crucial determinant of its clinical success. nih.govmdpi.com In silico models are widely used to predict these properties early in the drug discovery process. nih.govresearchgate.net These models use the chemical structure of a compound like this compound to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. mdpi.comnih.gov Such predictions help in identifying and filtering out compounds with undesirable pharmacokinetic profiles. Currently, there is no available literature detailing the predicted ADMET properties for this compound.

WaterMap Analysis for Solvent-Mediated Binding Events

WaterMap is a computational tool that analyzes the role of water molecules in the binding site of a protein. It calculates the thermodynamic properties of water molecules in the active site to identify which are stable or unstable. Displacing unstable, high-energy water molecules with a ligand can lead to a significant improvement in binding affinity. A WaterMap analysis for a protein target of this compound would provide valuable insights into how modifications to the ligand could better interact with or displace solvent molecules to enhance binding, but no such studies have been reported.

Quantum Chemical Calculations and Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can elucidate reaction mechanisms and predict the outcomes of chemical reactions with high accuracy.

Computational Understanding of Heterocyclization Pathways

The synthesis of heterocyclic cores, such as the isoquinoline (B145761) scaffold in this compound, often involves complex reaction sequences. Quantum chemical methods can be employed to model the potential energy surfaces of these reactions, identify transition states, and calculate activation energies. This allows for a detailed understanding of the heterocyclization mechanism, helping chemists to optimize reaction conditions and improve yields. Research detailing the computational elucidation of the specific heterocyclization pathway for this compound is not available.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Steps

Many chemical reactions can yield multiple products (isomers). Predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product) is a significant challenge in synthetic chemistry. rsc.orgnih.gov Quantum chemical calculations can predict the most likely outcome by comparing the energies of the different possible transition states leading to various products. mdpi.com For the synthesis of this compound, these calculations could predict the outcomes of key steps, such as electrophilic aromatic substitution or other functional group manipulations. However, specific computational studies on the selectivity of its synthesis are absent from the literature.

Advanced Computational Methodologies in Drug Discovery Research

The exploration of novel therapeutic agents is increasingly driven by sophisticated computational techniques that accelerate the identification and optimization of lead compounds. For isoquinoline derivatives, a class of compounds known for their diverse pharmacological activities, these methodologies are particularly valuable. nih.govsemanticscholar.org While specific computational studies on this compound are not extensively documented in publicly available literature, the application of advanced computational approaches to similar fluorinated and non-fluorinated isoquinoline structures provides a clear framework for its potential analysis in drug discovery.

Application of Machine Learning and Artificial Intelligence for Hit Identification

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the early stages of drug discovery, particularly in hit identification from large chemical libraries. mit.edunih.gov These technologies enable the rapid screening of millions of compounds and the prediction of their biological activities, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov

For instance, a common approach involves using molecular fingerprints and descriptors to represent the chemical structure of compounds, which are then used as input for algorithms like Random Forests, Support Vector Machines, or Deep Neural Networks. nih.govmdpi.com These models can predict various endpoints, such as binding affinity to a specific target or broader pharmacological effects like anticancer or antimicrobial activity. mdpi.com The development of such predictive models for fluorinated isoquinolines could guide the synthesis and testing of novel derivatives with improved potency and selectivity. rsc.org

A hypothetical workflow for applying machine learning to identify hits related to this compound could involve:

Data Curation: Assembling a large dataset of isoquinoline derivatives with known biological activities against a specific target.

Feature Generation: Calculating a wide range of molecular descriptors and fingerprints for each compound in the dataset.

Model Training: Training various ML models on the curated dataset to establish a robust QSAR model.

Virtual Screening: Using the trained model to predict the activity of a large virtual library of compounds, including derivatives of this compound.

Hit Prioritization: Ranking the compounds based on their predicted activity and selecting the most promising candidates for experimental validation.

| Machine Learning Model | Application in Hit Identification | Potential for this compound |

| Random Forest | Classification of active vs. inactive compounds; Regression to predict potency. | Predict potential biological targets and prioritize for screening. |

| Support Vector Machines | High-dimensional data analysis for QSAR modeling. | Identify key structural features for activity. |

| Deep Neural Networks | Learning complex, non-linear structure-activity relationships. | De novo design of novel, optimized isoquinoline derivatives. |

Chemoinformatic Analysis for Chemical Space Exploration

Chemoinformatics provides the tools and techniques to navigate and analyze the vast chemical space of potential drug candidates. researchgate.net For a scaffold like isoquinoline, which is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds, chemoinformatic analysis is crucial for understanding structure-activity relationships (SAR) and exploring novel chemical diversity. nih.govsemanticscholar.org

The chemical space around this compound can be systematically explored using various chemoinformatic techniques. One common approach is similarity searching, where databases are screened for compounds with structural or physicochemical similarity to a known active molecule. This can help in identifying commercially available analogs or guiding the design of new derivatives with a higher probability of biological activity.

Another powerful chemoinformatic tool is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be performed against the binding sites of various potential protein targets to predict its binding affinity and mode of interaction. This information is invaluable for understanding its mechanism of action and for designing modifications to improve binding. For example, studies on other isoquinoline derivatives have successfully used molecular docking to investigate their potential as antibacterial agents by targeting essential bacterial enzymes. researchgate.net

Furthermore, chemoinformatic analysis can be used to build and screen virtual combinatorial libraries. By systematically modifying the substituents on the isoquinoline core of this compound, a vast library of virtual compounds can be generated. This library can then be screened in silico using the machine learning models described in the previous section to identify the most promising candidates for synthesis and biological evaluation. researchgate.net This approach allows for a more focused and efficient exploration of the chemical space compared to traditional synthetic methods.

The integration of chemoinformatic analysis with experimental screening of compound libraries has been shown to be a powerful strategy for hit discovery. mdpi.comnih.gov For instance, the screening of an in-house library of isoquinoline alkaloids led to the identification of new blockers of voltage-gated sodium channels. mdpi.comnih.gov

| Chemoinformatic Technique | Application in Chemical Space Exploration | Relevance to this compound |

| Similarity Searching | Identify structurally similar compounds with potential activity. | Find commercially available analogs for initial screening. |

| Molecular Docking | Predict binding modes and affinities to protein targets. | Elucidate potential mechanisms of action and guide lead optimization. |

| Virtual Library Screening | In silico evaluation of large numbers of related compounds. | Efficiently explore the SAR of the 6-fluoroisoquinoline-8-carboxylate scaffold. |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Design novel compounds with improved potency and selectivity. |

Future Perspectives and Unexplored Research Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies for Site-Specific Fluorination and Functionalization

The synthesis of fluorinated isoquinolines presents unique challenges, particularly concerning the regioselective introduction of the fluorine atom. researchgate.net Future research will likely focus on the development of more efficient and environmentally benign methods for the synthesis of Methyl 6-fluoroisoquinoline-8-carboxylate and its derivatives.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. The advancement of late-stage fluorination techniques, employing milder and more selective fluorinating agents, will be crucial. mdpi.com Methodologies such as C-H activation could provide a more direct and atom-economical approach to introduce fluorine at the C-6 position of the isoquinoline (B145761) core.

Furthermore, the principles of green chemistry are increasingly influencing synthetic organic chemistry. The development of catalytic systems that are reusable and operate under milder conditions, perhaps in aqueous media, would represent a significant step forward in the sustainable production of this class of compounds. The exploration of flow chemistry could also offer advantages in terms of safety, scalability, and efficiency for the synthesis of fluorinated isoquinolines.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established for similar scaffolds. | Often low overall yield, harsh conditions, significant waste. |

| Late-Stage Fluorination | Allows for the diversification of complex molecules. | Regioselectivity can be challenging to control. |

| C-H Activation/Fluorination | Highly atom-economical and direct. | Catalyst development for specific regioselectivity is ongoing. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Requires specialized equipment and optimization. |

| Green Chemistry Approaches | Environmentally friendly, potentially lower cost. | Catalyst stability and reactivity in green solvents can be a limitation. |

In-depth Mechanistic Studies of this compound's Biological Interactions

While the biological activities of many isoquinoline alkaloids are well-documented, the specific interactions of this compound with biological targets remain to be elucidated. nih.gov The presence of the fluorine atom at the C-6 position and the methyl carboxylate at the C-8 position are expected to significantly influence its electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby dictating its biological activity. nih.gov

Future research should focus on screening this compound against a variety of biological targets, including enzymes, receptors, and ion channels, to identify its potential therapeutic applications. Once a primary target is identified, in-depth mechanistic studies will be essential to understand the molecular basis of its action. Techniques such as X-ray crystallography of the compound bound to its target protein, along with biophysical methods like surface plasmon resonance and isothermal titration calorimetry, can provide detailed insights into the binding kinetics and thermodynamics.

Understanding the structure-activity relationship (SAR) will also be crucial. researchgate.net Systematic modification of the core structure, for instance, by altering the ester group or introducing other substituents on the isoquinoline ring, will help in identifying the key pharmacophoric features responsible for its biological activity.

Exploration of this compound as a Core for Novel Chemical Probe Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a wide range of biological targets. researchgate.net this compound could serve as an excellent starting point for the development of novel chemical probes to study biological processes.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. By incorporating reporter groups such as fluorescent dyes, biotin, or photoaffinity labels onto the this compound scaffold, researchers can create powerful tools for target identification, validation, and imaging.

The fluorine atom itself can be utilized as a sensitive NMR probe (¹⁹F NMR) to study protein-ligand interactions and conformational changes in biological macromolecules. The development of a library of derivatives based on this core structure could provide a valuable resource for chemical biology research.

Integration of Experimental and Advanced Computational Approaches for Rational Design and Discovery

The integration of computational chemistry with experimental studies can significantly accelerate the drug discovery and development process. For this compound, computational approaches can be employed in several key areas.

Molecular docking studies can be used to predict the binding modes of this compound with various biological targets, helping to prioritize experimental screening efforts. Quantum mechanical calculations can provide insights into the electronic properties and reactivity of the molecule, aiding in the design of more potent and selective analogs.

Molecular dynamics simulations can be used to study the dynamic behavior of the compound when bound to its target, providing a deeper understanding of the binding mechanism. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a series of analogs to predict the biological activity of novel compounds before their synthesis, thereby streamlining the optimization process.

Table 2: Computational Approaches in the Study of this compound

| Computational Method | Application |

| Molecular Docking | Prediction of binding poses and affinities to biological targets. |

| Quantum Mechanics (QM) | Calculation of electronic properties, reactivity, and reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of ligand-protein complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. |

Potential Applications in Radiopharmaceutical Chemistry, e.g., for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in clinical diagnostics and biomedical research. tandfonline.com The development of novel PET radiotracers is a key area of research, and fluorinated molecules are particularly attractive candidates due to the favorable properties of the fluorine-18 (B77423) (¹⁸F) radioisotope. mdpi.com

The isoquinoline scaffold has been successfully utilized in the development of PET tracers for various targets. researchgate.netnih.gov The presence of a fluorine atom in this compound makes it an intriguing candidate for the development of an ¹⁸F-labeled PET tracer. The key challenge will be to develop an efficient and rapid radiosynthesis method for the incorporation of ¹⁸F into the molecule. rsc.org

Future research in this area would involve the synthesis of a suitable precursor for radiofluorination, followed by the development of a robust ¹⁸F-labeling protocol. Once the radiolabeled compound, [¹⁸F]this compound, is synthesized, its potential as a PET imaging agent would need to be evaluated through in vitro and in vivo studies, including biodistribution and PET imaging in animal models. researchgate.netnih.gov The identification of a specific biological target for this compound would be a prerequisite for its successful development as a targeted PET tracer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 6-fluoroisoquinoline-8-carboxylate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential fluorination and esterification. Fluorination at the 6-position can be achieved via electrophilic substitution using Selectfluor® in anhydrous DMF at 80°C for 12 hours. Subsequent esterification with methanol under sulfuric acid catalysis (2 equiv, reflux for 6 hours) yields the target compound. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) and purification by column chromatography (≥95% purity) are critical. Yield optimization requires strict control of moisture levels (<0.1% H₂O) during fluorination .

Q. Which analytical techniques provide the most reliable characterization data for this compound, and what spectral signatures are diagnostic?

- Methodological Answer :

- ¹H NMR (400 MHz, CDCl₃): Methoxy protons appear as a singlet at δ 3.95–4.05 ppm; aromatic protons at C5 and C7 show coupling constants (J = 8.5 Hz) due to fluorine’s para effect.

- ¹⁹F NMR : A singlet at δ -118 ppm confirms the fluorine atom’s position.

- LC-MS (ESI+) : Molecular ion [M+H]⁺ at m/z 220.1 with fragmentation patterns consistent with ester cleavage.

- X-ray crystallography (SHELXL): Resolves bond angles (e.g., C6-F bond length: 1.36 Å) and confirms regiochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of fine powders; store in a desiccator at 4°C. In case of skin contact, wash with 10% ethanol followed by water. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Acute toxicity data (oral LD₅₀ > 500 mg/kg in rats) suggest moderate hazard, requiring adherence to institutional waste disposal guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between this compound derivatives with minor structural variations?

- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:

- Electronic effects : Calculate Hammett σ values for substituents to correlate with IC₅₀ shifts in enzyme assays.

- Solubility adjustments : Use logP measurements (shake-flask method, octanol/water) to differentiate membrane permeability from intrinsic activity.

- Orthogonal assays : Validate conflicting results using SPR (binding affinity) and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies are effective in resolving regioselectivity challenges during fluorination steps in the synthesis of this compound analogs?

- Methodological Answer :

- Directing groups : Introduce a temporary sulfonyl group at C8 to block competing substitution sites.

- Low-temperature fluorination : Use DAST (diethylaminosulfur trifluoride) at -40°C in THF to minimize byproducts.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide reagent selection (e.g., NFSI vs. Selectfluor®) .

Q. How does SHELX software enhance the accuracy of crystal structure determination for this compound derivatives?

- Methodological Answer : SHELXL refines anisotropic displacement parameters for fluorine atoms, reducing residual density errors (<0.1 eÅ⁻³). For twinned crystals, use TWINABS to scale intensity data and resolve overlapping reflections. Key metrics:

- R-factor : Aim for <5% after full-matrix refinement.

- Flack parameter : Confirm absolute configuration for chiral derivatives .

Q. What in vitro models are appropriate for studying the metabolic stability of this compound in drug discovery pipelines?

- Methodological Answer :

- Hepatocyte incubations : Use cryopreserved human hepatocytes (1 million cells/mL) with LC-MS/MS quantification (LLOQ: 1 nM).

- Esterase stability : Compare hydrolysis rates in human plasma vs. PBS (pH 7.4) at 37°C.

- CYP450 inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify oxidative metabolism pathways .

Q. How can crystallographic data inform the design of this compound analogs with improved target binding?

- Methodological Answer : Analyze X-ray structures to identify key interactions (e.g., hydrogen bonds between C8 ester and Arg123 residue). Modify substituents using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.